molecular formula C23H25N3O6S B2928524 N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-08-5

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2928524
CAS No.: 955662-08-5
M. Wt: 471.53
InChI Key: RAHVNTSGZYTECJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural elements, including a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a tetrahydrobenzo[d]thiazole moiety, and a benzo[d][1,3]dioxole moiety .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present .

Scientific Research Applications

Synthesis and Antiviral Evaluation

New series of compounds, including those with spirothiazolidinone derivatives, have been synthesized and evaluated for their antiviral activity. These compounds were prepared by cyclocondensation reactions and showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as new classes of antiviral molecules (Çağla Begüm Apaydın, et al., 2020).

Antibacterial Agents

Novel analogs of compounds with benzo[d]thiazolyl substituted pyrazol-5-ones were designed, synthesized, and showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized by reacting with p-substituted benzaldehydes, indicating their relevance in developing new antibacterial therapies (M. Palkar, et al., 2017).

Anticancer Activity

Compounds derived from 1-thia-azaspiro[4.5]decane and their thioglycoside derivatives were synthesized and showed moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116. This research opens avenues for developing new anticancer agents (E. M. Flefel, et al., 2017).

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on its structure, it could potentially cause skin and eye irritation, and respiratory irritation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Further studies would be needed to explore these aspects .

Properties

IUPAC Name

N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c27-20(14-4-5-16-17(12-14)30-13-29-16)25-22-24-19-15(2-1-3-18(19)33-22)21(28)26-8-6-23(7-9-26)31-10-11-32-23/h4-5,12,15H,1-3,6-11,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHVNTSGZYTECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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